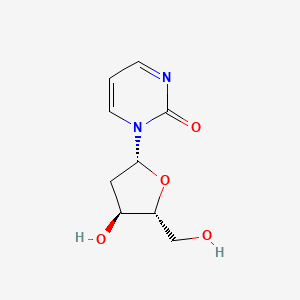

2'-Deoxyzebularine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H12N2O4 |

|---|---|

Peso molecular |

212.2 g/mol |

Nombre IUPAC |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H12N2O4/c12-5-7-6(13)4-8(15-7)11-3-1-2-10-9(11)14/h1-3,6-8,12-13H,4-5H2/t6-,7+,8+/m0/s1 |

Clave InChI |

QEJOIGZDWKFVCO-XLPZGREQSA-N |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=CC=NC2=O)CO)O |

SMILES canónico |

C1C(C(OC1N2C=CC=NC2=O)CO)O |

Sinónimos |

2'-deoxyzebularine |

Origen del producto |

United States |

Synthetic Methodologies for 2 Deoxyzebularine and Its Derivatives

Synthesis of the 2'-Deoxyzebularine Nucleoside

The synthesis of the this compound nucleoside primarily involves the formation of the N-glycosidic bond between the modified pyrimidine (B1678525) base (pyrimidin-2-one) and the 2-deoxyribose sugar moiety. Stereoselective N-glycosylation approaches are essential to control the anomeric configuration (alpha or beta) of the resulting nucleoside.

Stereoselective N-Glycosylation Approaches

Stereoselective N-glycosylation is a key challenge in nucleoside synthesis, particularly for 2'-deoxynucleosides where neighboring group participation from a 2'-hydroxyl group is absent. The silyl (B83357) method is a widely used approach to address this challenge. wikipedia.org

The silyl-Hilbert-Johnson (or Vorbrüggen) reaction is a common method for nucleoside synthesis involving the coupling of a silylated heterocyclic base with an electrophilic sugar derivative in the presence of a Lewis acid. wikipedia.org For this compound synthesis, this method typically involves the condensation of silylated pyrimidin-2-one with a protected 2-deoxy-D-ribofuranose derivative, such as 1-α-chloro-3,5-di-O-p-toluoyl-2-deoxy-d-ribofuranose. researchgate.net, researchgate.net, nih.gov

Anomeric control in this reaction can be influenced by factors such as temperature and the choice of Lewis acid catalyst. For instance, using SnCl4 as a catalyst in 1,2-dichloroethane (B1671644) under kinetic control conditions (-33°C) has been shown to yield a mixture of β- and α-anomeric nucleosides with a β:α ratio of approximately 3:1. researchgate.net, researchgate.net, nih.gov Conversely, conducting the reaction at a higher temperature (+35°C) under thermodynamic control conditions can favor the formation of the α-anomer, resulting in a β:α ratio of approximately 1:4. researchgate.net, researchgate.net, nih.gov

Both the α- and β-anomers of this compound can be synthesized using the silyl method by adjusting the reaction conditions to favor the desired anomer. researchgate.net, researchgate.net, nih.gov Following the glycosylation reaction, the resulting mixture of anomers often requires separation to obtain the pure β-anomer, which is typically the biologically relevant form for incorporation into DNA. wikipedia.org Separation of the anomeric mixture can be achieved through techniques such as crystallization or column chromatography. researchgate.net, researchgate.net, nih.gov

Research findings on anomeric ratios under different conditions are summarized in the table below:

| Conditions | Catalyst | Solvent | Temperature (°C) | β:α Ratio (Protected Nucleoside) | Reference |

| Kinetic Control | SnCl4 | 1,2-dichloroethane | -33 | 3:1 | researchgate.net, researchgate.net, nih.gov |

| Thermodynamic Control | SnCl4 | 1,2-dichloroethane | +35 | 1:4 (α:β = 4:1) | researchgate.net, researchgate.net, nih.gov |

| Modified Procedure (Increased β-selectivity) | SnCl4 | Chloroform | Boiling (with distillation) | 2:1 (Crude protected nucleoside) | oup.com |

| Modified Procedure (Higher β-selectivity) | Not specified | Not specified | Not specified | 88:12 | acs.org |

Silyl Method and Anomeric Control

Synthesis of this compound Phosphoramidites

The synthesis of this compound phosphoramidites is a crucial step for its incorporation into synthetic oligonucleotides using automated solid-phase synthesis. Phosphoramidites are reactive building blocks that allow for the stepwise construction of oligonucleotide chains. wikipedia.org, sigmaaldrich.com

Preparation for Oligonucleotide Solid-Phase Synthesis

The preparation of this compound phosphoramidites typically involves the phosphitylation of the protected this compound nucleoside. This reaction introduces a phosphoramidite (B1245037) group, usually a 2-cyanoethyl-N,N-diisopropylaminophosphinyl group, at the 3'-hydroxyl position of the nucleoside. umich.edu

The protected this compound nucleoside, often with protecting groups on the base and the 5'-hydroxyl group, is reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of an activator. The resulting phosphoramidite is then ready for use in automated solid-phase oligonucleotide synthesis. wikipedia.org, sigmaaldrich.com Efficient synthesis of the phosphoramidite building block with high purity is essential for successful and high-yield oligonucleotide synthesis. umich.edu Improved syntheses of the dZ phosphoramidite based on previous methods have aimed to enhance both synthetic yield and simplicity. oup.com

Optimization of Oligonucleotide Cleavage and Deprotection Conditions

When this compound is incorporated into oligonucleotides via solid-phase synthesis, the cleavage from the solid support and subsequent deprotection of protecting groups require careful optimization due to the sensitivity of the 2-pyrimidinone residue to both acidic and basic conditions. oup.comnih.gov Standard deprotection conditions, such as concentrated aqueous ammonia (B1221849) at elevated temperatures or mixtures of concentrated aqueous ammonia and methylamine, can lead to significant degradation of the dZ unit. oup.com

Milder conditions have been found to be optimal for dZ-containing oligonucleotides. For instance, treatment with concentrated aqueous ammonia at room temperature for 4-6 hours has been shown to allow for full deprotection of standard protecting groups (like benzoyl and dimethylformamidine) without causing substantial damage to the dZ modification. oup.com Using isobutyryl protection and universal CPG supports should be avoided when synthesizing dZ-containing oligonucleotides due to the harsher deprotection conditions they necessitate. oup.com

Optimization studies have demonstrated that standard synthesis cycles utilizing trichloroacetic acid and a short ammonia treatment (50°C for 30 minutes) can yield the desired dodecamer with minimal degradation of the acid- and base-sensitive 2-pyrimidinone residue. nih.govcsic.es Newer approaches utilizing flow chemistry for oligonucleotide cleavage and deprotection show promise in reducing reaction times significantly while maintaining product quality and improving safety. vapourtec.com

Preparation of Key Derivatives and Analogues

This compound 5'-Monophosphate

This compound 5'-monophosphate (dZMP) is a key derivative, representing the phosphorylated form of this compound. While zebularine (B1662112) (the riboside form) can be phosphorylated by cellular kinases, this compound is generally not phosphorylated and is thus considered inactive as a free nucleoside. nih.govnih.gov The synthesis of phosphoramidate (B1195095) derivatives of this compound 5'-monophosphate has been explored using protocols involving THF/N-methylimidazole or tert-butyl magnesium chloride. nih.gov These syntheses often result in pairs of diastereoisomers due to the stereochemistry at the phosphorus center. nih.gov

5-Methyl-2'-Deoxyzebularine and its Phosphoramidite

5-Methyl-2'-Deoxyzebularine (5-Me-dZ) is an analog of this compound with a methyl group at the 5-position of the pyrimidine ring. This modification introduces mildly fluorescent properties, which have been utilized to probe the initiation of cellular DNA repair processes. glenresearch.comcambio.co.ukbiosearchtech.com The phosphoramidite derivative of 5-methyl-2'-deoxyzebularine (5'-Dimethoxytrityl-5-methyl-pyrimidin-2-one-2'-deoxyriboside, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite) is available for solid-phase oligonucleotide synthesis. cambio.co.ukglenresearch.com Standard coupling conditions recommended by the synthesizer manufacturer can typically be used for its incorporation, with deprotection carried out using ammonium (B1175870) hydroxide (B78521) for 24 hours at room temperature or as required by other nucleobases present in the oligonucleotide. cambio.co.ukglenresearch.com

The synthesis of 5-methyl-2'-deoxycytidine, a related pyrimidine nucleoside, has also been reported. acs.org

5-Fluoro-2'-Deoxyzebularine (FdZ)

5-Fluoro-2'-Deoxyzebularine (FdZ) is another important analog of this compound, featuring a fluorine atom at the 5-position of the pyrimidine base. FdZ has been incorporated into single-stranded DNA fragments and evaluated as an inhibitor of APOBEC3 enzymes. beilstein-journals.orgbeilstein-journals.orgnih.gov Studies have shown that FdZ-containing DNA can exhibit enhanced inhibition compared to DNA containing unmodified dZ. beilstein-journals.orgnih.gov FdZ is synthesized as a 2'-deoxy derivative of 5-fluorozebularine. beilstein-journals.org

Biochemical and Molecular Interactions of 2 Deoxyzebularine

Enzymatic Inhibition Profiles

The primary mode of action for 2'-deoxyzebularine in the context of APOBEC3 enzymes involves the inhibition of their catalytic deamination activity. This inhibition is observed when dZ is present within an ssDNA substrate, effectively interfering with the enzyme's natural function of converting deoxycytidine to deoxyuridine. acs.orgnih.gov

Inhibition of Human APOBEC3 (A3) Enzymes

Human APOBEC3 enzymes (A3A-H) are a critical part of the innate immune system, primarily functioning to restrict the replication of retroviruses and other mobile genetic elements by deaminating cytosines in ssDNA. acs.orgnih.gov However, certain APOBEC3 enzymes, particularly A3A and A3B, are also implicated in promoting mutagenesis in cancer cells, contributing to tumor evolution and drug resistance. oup.comrsc.org The inhibition of these enzymes, therefore, represents a potential therapeutic strategy. acs.orgnih.govoup.com

Upon incorporation into short ssDNAs, this compound becomes capable of inhibiting the catalytic activity of selected APOBEC variants. acs.orgnih.gov This inhibitory effect has been demonstrated against variants derived from APOBEC3A, APOBEC3B, and APOBEC3G. acs.orgnih.govnih.gov

Research has shown that dZ-containing ssDNAs can inhibit the catalytic activity of APOBEC3A, APOBEC3B, and APOBEC3G. acs.orgnih.govnih.gov While dZ itself, as a free nucleoside, does not significantly alter the activity of A3 enzymes, its incorporation into ssDNA confers micromolar inhibitory potency. acs.orgnih.gov The inhibitory potential and selectivity of dZ-containing oligonucleotides can be influenced by the specific APOBEC3 variant and the sequence context of the ssDNA. acs.orgrsc.orgnih.gov For instance, replacing the preferred deoxycytidine in the 5'-CCC motif of APOBEC3B with dZ has been shown to lead to selective inhibition of APOBEC3B over A3A and A3G. rsc.orgrsc.org Studies using 5-fluoro-2'-deoxyzebularine (5FdZ), a related analogue, have also shown differential inhibition patterns across A3A, A3B, and A3G, indicating that modifications to the zebularine (B1662112) structure can influence specificity. nih.gov

Here is a table summarizing some reported inhibition data for dZ-containing ssDNAs against APOBEC3 enzymes:

| APOBEC3 Enzyme Variant | ssDNA Motif containing dZ | Inhibition Constant (Ki) | Reference |

| Selected APOBEC variants (A3A, A3B, A3G derived) | dZ-containing ssDNAs | Low micromolar | acs.orgnih.govnih.gov |

| A3BCTD-QM-ΔL3-AL1swap (A3A-mimic) | dZ-containing cross-linked ssDNA | 690 ± 140 nM | researchgate.net |

| Wild-type A3A | dZ-containing cross-linked ssDNA | 360 ± 120 nM | researchgate.net |

| Wild-type APOBEC3A | dZ-containing hairpin | 290 ± 40 nM (for a related diazepinone) | rsc.org |

| Wild-type APOBEC3A | 5FdZ-containing hairpin | 117 ± 15 nM | rsc.org |

| A3G-CTD2 | dZ-containing ssDNA | Low μM to nM range | oup.com |

| A3A | dZ-containing ssDNA | Low μM to nM range | oup.com |

The mechanism by which dZ inhibits APOBEC3 enzymes is closely linked to its incorporation into ssDNA. Unlike free dZ, dZ embedded within ssDNA is effectively delivered to the active site of the APOBEC3 enzyme. acs.orgnih.govnih.govacs.orgbeilstein-journals.org Within the active site, the APOBEC3 enzyme attempts to deaminate the dZ residue, similar to its natural substrate deoxycytidine. This process leads to the formation of a hydrated intermediate of dZ (dZ-H₂O). oup.comnih.gov

The formation of this hydrated intermediate is crucial to the inhibitory mechanism. The active site of APOBEC3 enzymes contains a conserved zinc-binding motif essential for catalysis. mdpi.com The activated dZ-H₂O intermediate is able to coordinate with the active site Zn²⁺ ion and engage in stabilizing interactions, including with catalytic residues like E259 in APOBEC3G. nih.govproteopedia.orgumassmed.edu This interaction effectively traps the enzyme in a state that mimics the catalytic transition state, thereby preventing further deamination of natural deoxycytidine substrates. oup.comnih.govproteopedia.orgumassmed.edu

This compound, when incorporated into ssDNA and acted upon by APOBEC3 enzymes, functions as a transition-state mimic. oup.comnih.govproteopedia.orgumassmed.edu The deamination of cytosine by APOBEC3 enzymes proceeds through a tetrahedral transition state where a water molecule attacks the cytosine ring. oup.comrsc.org The hydrated form of dZ (dZ-H₂O) closely resembles this tetrahedral transition state structure. oup.comnih.gov By binding tightly to the active site in this hydrated form, dZ-H₂O effectively mimics the transient transition state of the natural deamination reaction, thereby blocking the enzyme's catalytic cycle. oup.comnih.govproteopedia.orgumassmed.edu This mechanism is analogous to how zebularine and tetrahydrouridine (B1681287) act as transition-state analogues for cytidine (B196190) deaminase (CDA), an enzyme with a similar deamination mechanism. acs.orgnih.gov

A key aspect of dZ's inhibitory activity against APOBEC3 enzymes is its delivery to the active site within the context of ssDNA. acs.orgnih.govnih.govacs.orgbeilstein-journals.org Unlike CDA, which acts on free nucleosides, APOBEC3 enzymes primarily act on ssDNA. acs.orgnih.govrsc.org When dZ is incorporated into an ssDNA oligonucleotide, the DNA molecule serves as a scaffold that guides and presents the dZ residue to the enzyme's active site in a substrate-like manner. acs.orgnih.govnih.govacs.orgbeilstein-journals.org This substrate-like delivery is essential because free dZ nucleoside does not inhibit A3 enzymes. acs.orgnih.govrsc.orgacs.orgbeilstein-journals.org The ssDNA binding to the APOBEC3 enzyme facilitates the proper positioning of the dZ base within the catalytic pocket, allowing for the necessary interactions that lead to the formation of the inhibitory hydrated intermediate. oup.comnih.govproteopedia.orgumassmed.edu

The inhibitory potential and selectivity of dZ-containing ssDNAs can be modulated by altering the sequence and structure of the oligonucleotide. The sequence context surrounding the dZ residue within the ssDNA plays a significant role in determining the binding affinity and inhibitory efficacy against different APOBEC3 variants. acs.orgrsc.orgnih.gov For example, studies have shown that placing dZ within a 5'-dZCC motif can lead to selective inhibition of APOBEC3B over A3A and A3G, reflecting the distinct sequence preferences of these enzymes. rsc.orgrsc.org

Furthermore, structural modifications to the ssDNA backbone or the incorporation of modified nucleoside analogues alongside dZ can enhance potency and selectivity. oup.comchemrxiv.org For instance, the use of 5-fluoro-2'-deoxyzebularine (5FdZ) instead of dZ has been shown to result in differential inhibition profiles for A3A, A3B, and A3G. nih.gov Chemical modifications to the phosphodiester backbone, such as phosphorothioate (B77711) linkages, and the use of modified sugars like 2'-fluoroarabinose or locked nucleic acids (LNAs), can improve the stability and potency of these oligonucleotide inhibitors. oup.comchemrxiv.orgbiorxiv.org Cross-linking strategies to pre-shape the ssDNA can also lead to more potent inhibitors. researchgate.netchemrxiv.org These findings demonstrate that rational design involving sequence and structural modifications of dZ-containing ssDNAs is a viable approach for developing selective and potent inhibitors of specific APOBEC3 variants. oup.comresearchgate.netumassmed.educhemrxiv.org

Here is a table illustrating the impact of modifications on inhibition:

| Inhibitor Type | Modification | Target APOBEC3 | Inhibition Constant (Ki) | Notes | Reference |

| Linear ssDNA + dZ | None | Selected A3 variants | Low micromolar | First substrate-like inhibitors | acs.orgnih.govnih.gov |

| ssDNA + dZ | 5'-dZCC motif | APOBEC3B | Selective inhibition over A3A/A3G | Exploits A3B sequence preference | rsc.orgrsc.org |

| ssDNA + 5FdZ | Specific motifs | A3A, A3B, A3G | Differential potency compared to dZ | Highlights impact of base modification | nih.gov |

| Cross-linked ssDNA + dZ | Cross-link | Engineered A3BCTD | 690 ± 140 nM | Enhanced binding/inhibition | researchgate.net |

| Cross-linked ssDNA + dZ | Cross-link | Wild-type A3A | 360 ± 120 nM | Enhanced binding/inhibition | researchgate.net |

| Hairpin ssDNA + FdZ | Hairpin structure | Wild-type A3A | 117 ± 15 nM | Improved potency | rsc.org |

| Hairpin ssDNA + diazepinone analogue | Hairpin structure | Wild-type A3A | 290 ± 40 nM | Comparison with other analogues | rsc.org |

| ssDNA + dZ | Mixed PO/PS backbone | A3G, A3A | Enhanced potency, improved stability | Chemical backbone modification | oup.combiorxiv.org |

| Hairpin ssDNA + LNA/PS | Hairpin structure, LNA, PS | A3A | Single-digit nM | Highly potent and stable | oup.combiorxiv.org |

| ssDNA + 2'-fluoro modifications | 2'-fluoro sugars | A3G-CTD2 | 670 nM | Potent inhibition | oup.com |

Influence of Oligonucleotide Design on Inhibitory Potency and Stability

The incorporation of this compound (dZ) into oligonucleotide inhibitors has been shown to influence their potency and nuclease stability, particularly in the context of targeting APOBEC3 (A3) enzymes. Initial phosphodiester (PO)-linked DNA-based inhibitors incorporating dZ lacked cellular stability and potency. nih.govnih.govoup.com Modifications to the oligonucleotide backbone, such as the replacement of phosphate (B84403) linkages with phosphorothioate (PS) linkages, increased nuclease stability. nih.govnih.govoup.com However, fully PS-modified inhibitors sometimes resulted in a loss of potency, attributed to structural constraints within the enzyme's active site. nih.govnih.govoup.com

Studies have demonstrated that mixed PO/PS backbones can enhance both potency and nuclease resistance. nih.govnih.govoup.com Strategic introduction of 2'-fluoro sugar modifications has also been explored, leading to the development of more potent inhibitors. nih.govnih.govoup.com For instance, 2'-fluoro sugar modifications resulted in the first nanomolar inhibitor of A3G-CTD2. nih.govnih.govoup.com Hairpin-structured inhibitors containing optimized PS patterns and locked nucleic acid (LNA) sugar modifications have also been designed, leading to highly potent and nuclease-resistant inhibitors targeting enzymes like A3A. nih.govnih.govoup.comoup.com The structure of the cytidine analogue incorporated into the DNA sequence can determine the inhibitory potential of the resulting oligonucleotide. beilstein-archives.org

Inhibition of Cytidine Deaminase (CDA)

This compound is recognized as an inhibitor of cytidine deaminase (CDA), an enzyme that catalyzes the deamination of cytidine and 2'-deoxycytidine (B1670253) to uridine (B1682114) and 2'-deoxyuridine (B118206), respectively. beilstein-archives.orgrsc.org The mechanism of cytosine deamination by enzymes like APOBECs is thought to be similar to that of CDA. acs.orgnih.gov

Studies have compared the CDA inhibitory activity of this compound with that of its parent compound, zebularine. The inhibition constants (Kᵢ) of this compound against purified CDA have been reported to be comparable to that of zebularine. researchgate.net For example, one study reported Kᵢ values for a charge-neutral phosphinamide derivative that inhibited human CDA similarly to previously described this compound (Kᵢ = 8.0 ± 1.9 and 10.7 ± 0.5 µM, respectively). beilstein-journals.org this compound is described as a known, stable, moderately potent TSA inhibitor of CDA with an apparent Kᵢ of 2.9 μM. acs.orgnih.gov

This compound, along with zebularine and tetrahydrouridine (THU), are known transition-state analogues (TSAs) of cytidine deaminase. acs.orgnih.gov These compounds are believed to bind tightly to the active site of CDA, mimicking the tetrahedral intermediate formed during the deamination reaction. beilstein-archives.orgrsc.orgacs.orgnih.gov The mechanism involves a nucleophilic attack at the C4 position by a Zn²⁺-activated water molecule, and TSAs are proposed to inhibit these enzymes by mimicking the formed tetrahedral intermediate. beilstein-archives.org Crystal structures have indicated the tight binding of these competitive inhibitors to the active site of CDA. acs.orgnih.gov

Comparative Inhibitory Kinetics with Zebularine

Inhibition of Deoxycytidylate Deaminase (dCMPD) by this compound 5'-Monophosphate

This compound 5'-monophosphate has been investigated for its inhibitory activity against deoxycytidylate deaminase (dCMPD), also known as deoxycytidine-5'-monophosphate deaminase (dCD). researchgate.netnih.gov dCMPD catalyzes the deamination of dCMP to deoxyuridine-5'-monophosphate (dUMP), a crucial step in DNA synthesis. nih.govuniprot.orgebi.ac.uk

A study demonstrated that this compound 5'-monophosphate showed potent inhibitory activity against partially purified dCMPD, with an IC₅₀ of 0.15 µM. researchgate.net This suggests that the monophosphorylated form of this compound can effectively inhibit this enzyme.

| Compound | Enzyme | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) |

| This compound | CDA | TSA Inhibitor | 2.9 | - |

| This compound 5'-Monophosphate | dCMPD | Inhibitor | - | 0.15 |

Interactions with DNA Methyltransferases (DNMTs)

This compound and its related compounds have been studied for their interactions with DNA methyltransferases (DNMTs), enzymes responsible for DNA methylation, a key epigenetic modification. iiarjournals.orgresearchgate.netnih.gov

Role in Epigenetic Regulation

DNA methylation, primarily occurring at the C-5 position of cytosine within CpG dinucleotides in mammals, is a stable epigenetic marker that influences gene expression. iiarjournals.orgresearchgate.netnih.gov This process is catalyzed by the DNMT family of enzymes, including DNMT1, DNMT3A, and DNMT3B. iiarjournals.orgresearchgate.netnih.gov DNMT1 is mainly involved in maintaining existing methylation patterns, while DNMT3A and DNMT3B are responsible for establishing new methylation patterns. iiarjournals.orgnih.govnih.gov

While zebularine (the ribonucleoside analog) has been shown to inhibit mammalian DNA C5-MTases at high micromolar concentrations and is considered a prototype for epigenetic therapy iiarjournals.orgwikipedia.orgnih.gov, the direct interaction of this compound with DNMTs is also relevant. The this compound nucleotide of DNA has been reported to irreversibly inactivate DNMTs by covalently binding to these enzymes. nih.gov This covalent binding can lead to the formation of DNMT-DNA adducts. nih.gov Inactivation of DNMTs by zebularine may be related to the absence of the 4-amino group in its pyrimidine (B1678525) ring, which is crucial for the activation of the cytosine C5 position and subsequent methyl group transfer. iiarjournals.org DNMTs have been reported to have a higher affinity for zebularine-containing DNA compared to unmodified DNA. iiarjournals.org

| Enzyme Family | Primary Function in DNA Methylation | Interaction with this compound |

| DNA Methyltransferases (DNMTs) | Catalyze methylation of cytosine in CpG dinucleotides | Can be irreversibly inactivated by this compound nucleotide via covalent binding. |

Mechanistic Aspects of DNA Methyltransferase Inhibition

This compound is a nucleoside analog that functions primarily as an inhibitor of DNA methyltransferases (DNMTs). Its mechanism of action is dependent on its incorporation into DNA during replication. Once incorporated, this compound acts as a "suicide inhibitor" by trapping the DNMT enzyme and forming a stable covalent complex with the enzyme and the substituted DNA. iiarjournals.orgcsic.esresearchgate.netgoogle.com This covalent trapping leads to irreversible inhibition of the enzyme, resulting in the depletion of active DNMTs and a subsequent decrease in DNA methylation, a process known as hypomethylation. csic.esresearchgate.netgoogle.com

The catalytic mechanism of DNA methylation involves the formation of a covalent intermediate between a conserved cysteine residue in the DNMT enzyme and the C6 position of the cytosine ring. csic.es Methyl group transfer from the cofactor S-adenosyl-L-methionine (SAM) occurs at the C5 position of cytosine, followed by β-elimination to release the enzyme. iiarjournals.org In the case of this compound, the absence of the 4-amino group in its pyrimidine ring is crucial to its inhibitory mechanism. iiarjournals.org When this compound is incorporated into DNA in place of cytosine, the DNMT enzyme attempts to methylate it. However, the lack of the 4-amino group prevents the necessary β-elimination step after the covalent bond formation with the enzyme's cysteine residue. iiarjournals.org This results in the formation of a stable, irreversible covalent adduct between the DNMT and the DNA containing this compound, effectively trapping the enzyme on the DNA. iiarjournals.orgcsic.esgoogle.com

Research indicates that this compound, after conversion to its triphosphate form (this compound-5'-triphosphate), is utilized by DNA polymerase and incorporated into DNA. iiarjournals.orggoogle.com This incorporation is a critical prerequisite for its DNMT inhibitory activity. google.com Studies have shown that this compound incorporated into DNA can form a stable covalent adduct with DNMTs. google.com

The inhibitory effect of this compound has been observed against both maintenance and de novo DNMTs, including DNMT1, DNMT3a, and DNMT3b. researchgate.netopen.ac.uk DNMT1 is primarily responsible for maintaining existing methylation patterns during DNA replication, while DNMT3a and DNMT3b are involved in establishing new methylation patterns. semanticscholar.org Some studies suggest that this compound may preferentially deplete DNMT1, although the exact reasons for this apparent specificity are still under investigation, given that all known DNMTs appear to utilize a similar catalytic mechanism. open.ac.uk It is hypothesized that this compound might exhibit a greater enzymatic binding affinity for DNMT1 compared to other DNMTs. open.ac.uk

Comparative studies with other nucleoside analogs like 5-aza-2'-deoxycytidine (decitabine) have shown that while both compounds inhibit DNMTs through covalent trapping after DNA incorporation, their potency can differ. nih.gov The conversion of zebularine (the riboside form) to this compound-5'-diphosphate by ribonucleotide reductase is considered a potential rate-limiting step that might contribute to differences in potency compared to decitabine, which is already a deoxyribonucleoside. csic.esnih.gov However, once incorporated into DNA, this compound has been shown to be as potent as 5-aza-2'-deoxycytidine in reactivating genes silenced by DNA methylation. nih.gov

Detailed research findings on the mechanistic aspects of this compound's interaction with DNMTs include studies demonstrating the formation of stable inhibitory complexes with bacterial methyltransferases and mammalian DNMT1 when incorporated into synthetic oligonucleotides. nih.govoup.com These studies support the model of covalent trapping as the primary mechanism of enzyme inactivation. nih.gov

While specific IC50 values directly for this compound's inhibition of isolated DNMT enzymes were not consistently found in the search results focusing solely on the deoxy form's mechanism, studies on zebularine (which requires conversion to this compound for DNA incorporation and subsequent DNMT inhibition) provide context. For instance, zebularine treatment has been shown to inhibit cell growth with IC50 values in the micromolar range in various cancer cell lines, which is linked to its DNMT inhibitory activity after metabolic conversion and incorporation into DNA. medchemexpress.com

Summary of Mechanistic Steps:

Cellular uptake of zebularine (the precursor to this compound). google.com

Metabolic conversion of zebularine to this compound-5'-triphosphate. This involves phosphorylation and reduction steps. iiarjournals.orggoogle.com

Incorporation of this compound-5'-triphosphate into DNA by DNA polymerase during replication, in place of cytosine. iiarjournals.orgcsic.esgoogle.com

DNMT enzyme attempts to methylate the incorporated this compound residue. csic.es

Formation of a covalent bond between a cysteine residue of the DNMT and the C6 position of the incorporated this compound. csic.esnih.gov

Inability of the enzyme to complete the catalytic cycle and release from the DNA due to the structural modification (lack of 4-amino group) of this compound, leading to irreversible covalent trapping. iiarjournals.orgcsic.esgoogle.com

Depletion of active DNMT enzymes and subsequent DNA hypomethylation. csic.esresearchgate.netgoogle.com

Relevant Data from Research Findings:

While quantitative data specifically for isolated this compound inhibiting DNMTs was limited in the search results focused strictly on the mechanism, the following table summarizes findings related to the effects of zebularine (which acts via its deoxy form) on DNMTs and methylation in cellular contexts.

| Compound (or precursor) | Effect on DNMTs/Methylation | Context/Cell Line | Notes | Source |

| Zebularine | Inhibits methylation of an endogenous retroviral sequence (CII-d) | Mouse embryonic fibroblast cells (10T1/2) | Dose-dependent inhibition observed. oup.com | oup.com |

| Zebularine | Reactivates silenced p16 gene and demethylates its promoter | Human bladder carcinoma cells (T24) | Linked to DNMT inhibition after incorporation. medchemexpress.com | medchemexpress.com |

| Zebularine | Depletion of DNMT1, partial depletion of DNMT3a and DNMT3b | Cancer cells | Apparent specificity for DNMT1 observed. open.ac.uk | open.ac.uk |

| This compound (in ODN) | Forms stable inhibitory complexes with bacterial and mammalian DNMT1 | In vitro with synthetic oligonucleotides and enzymes | Supports covalent trapping mechanism. nih.govoup.com | nih.govoup.com |

| Zebularine | Reduces methylation of CDKN2A promoter | Bladder cancer T24 cells | Linked to irreversible inactivation of DNMTs after incorporation. researchgate.net | researchgate.net |

Interactive Data Table:

Structural and Conformational Characterization of 2 Deoxyzebularine and Its Nucleic Acid Conjugates

Crystal Structures of 2'-Deoxyzebularine Anomers

The synthesis of this compound and its α-anomer has been achieved with relatively high stereoselectivity using modified silyl (B83357) methods for N-glycosidic bond formation. An SnCl4-catalyzed condensation of silylated pyrimidin-2-one with a protected deoxyribofuranose derivative under kinetic control conditions (-33°C) yields a mixture of β- and α-anomeric nucleosides in a 3:1 ratio. researchgate.netnih.gov Under thermodynamic control conditions (+35°C), the reaction primarily provides the protected α-2'-deoxyzebularine with an α:β ratio of 4:1, which can be separated by crystallization. researchgate.netnih.gov X-ray analysis of the crystals of both this compound anomers has confirmed their structures. researchgate.netnih.gov

Solution Conformation Studies via Nuclear Magnetic Resonance (NMR) Spectroscopy

Conformational studies of this compound in solution have been performed using NMR spectroscopy. researchgate.netnih.gov These studies are essential for understanding the dynamic behavior of the nucleoside in a biological environment. Analysis of NMR data allows for the determination of sugar puckering preferences and glycosidic bond orientations. For 2'-deoxyribonucleosides, the sugar ring preferentially adopts a C2'-endo (S-type) conformation, which is attributed to reduced steric effects compared to ribonucleosides due to the absence of the 2'-hydroxyl group and the influence of the O4'-C4'-C3'-O3' gauche effect. lodz.pl Studies comparing this compound with other pyrimidinone and thiopyrimidinone 2'-deoxyribonucleosides have further confirmed the significant influence of steric interactions on conformational properties. lodz.pl

Structural Elucidation of this compound-Containing Oligonucleotides

The incorporation of this compound into oligonucleotides has been explored to understand its impact on nucleic acid structure and stability. This compound (referred to as K in some studies) can be incorporated into oligonucleotides using solid-phase synthesis. nih.govcsic.es

Stability and Protonation Equilibria in Dodecameric Structures

The stability and protonation equilibria of this compound when incorporated into oligonucleotide structures have been investigated. Studies on a self-complementary dodecamer containing this compound (5'-CGTACGKGTACG-3') have shown that the nucleoside is sensitive to both acid and basic degradation during synthesis, necessitating optimized conditions like using trichloroacetic acid and short ammonia (B1221849) treatment. nih.govcsic.es

Spectroscopically monitored titrations have been used to study the protonation equilibria of the this compound nucleoside and the dodecamer at 37°C. For the free this compound nucleoside, a pKa value of 3.13 ± 0.09 was determined. nih.govcsic.es The dodecamer exhibited four acid-base species in the pH range of 2-12, with pKa values of 9.60 ± 0.07, 4.46 ± 0.16, and 2.87 ± 0.19. nih.govcsic.es Melting experiments were conducted to confirm the proposed acid-base concentration profiles. nih.govcsic.es Kinetic experiments revealed increased stability of the this compound nucleoside when incorporated into the dodecamer. nih.govcsic.es Multivariate methods have been applied to analyze spectroscopic data, allowing for the estimation of concentration profiles and pure spectra. nih.govcsic.escsic.es

Here is a summary of the protonation equilibria data:

| Species | pKa Value (at 37°C) |

| This compound | 3.13 ± 0.09 |

| Dodecamer (pKa1) | 2.87 ± 0.19 |

| Dodecamer (pKa2) | 4.46 ± 0.16 |

| Dodecamer (pKa3) | 9.60 ± 0.07 |

Self-Complementary Oligonucleotide Studies

Research has involved incorporating this compound into self-complementary oligonucleotides to study their structural behavior, including the formation of duplexes and potential alternative structures. The self-complementary dodecamer 5'-CGTACGKGTACG-3' is an example used in such studies. nih.govcsic.es Techniques like spectroscopically monitored titrations and melting experiments have been employed to understand the impact of this compound on the stability and structural transitions of these oligonucleotides. nih.govcsic.es Circular Dichroism (CD) and NMR spectroscopy have also been used to confirm the formation of specific structures, such as hairpin structures, in solution. nih.gov

Protein-Ligand Complex Structural Analysis

The structural analysis of complexes formed between proteins and this compound-containing nucleic acids is crucial for understanding the molecular basis of their interactions, particularly in the context of enzyme inhibition.

Crystal Structures of APOBEC3-2'-Deoxyzebularine-ssDNA Inhibitor Complexes

APOBEC3 (A3) enzymes are cytidine (B196190) deaminases that play a role in innate immunity but are also implicated in mutagenesis in cancer. rcsb.orgnih.govnih.gov Single-stranded DNA (ssDNA) containing this compound (dZ-ssDNA) has been shown to inhibit the catalytic activity of certain APOBEC3 variants, including A3A, A3B, and A3G. rcsb.orgnih.govnih.govacs.org This inhibition is proposed to occur via a mechanism where the ssDNA delivers this compound to the enzyme's active site. nih.govacs.org

Crystal structures of APOBEC3G (A3G) catalytic domain in complex with a dZ-ssDNA inhibitor have been determined at high resolution (e.g., 1.5 Å). rcsb.orgnih.gov These structures reveal that the this compound nucleobase is activated by the APOBEC3 enzyme and becomes trapped in a tightly bound hydrated state, specifically as 4-(R)-hydroxy-3,4-dihydro-2'-deoxy-zebularine. rcsb.orgnih.govbiorxiv.orgchemrxiv.orgbeilstein-archives.org This hydrated form mimics the transition state of the natural cytosine deamination reaction. rcsb.orgnih.gov The crystal structure shows that the activated dZ-H2O coordinates the active site Zn²⁺ ion and engages in stabilizing interactions, including with the catalytic residue E259 (in the A3G structure). rcsb.orgnih.gov These structural insights provide a snapshot of the APOBEC3 transition state and are valuable for the rational design of more potent and targeted inhibitors. rcsb.orgnih.gov

Small-Angle X-ray Scattering (SAXS) Studies of Enzyme-Inhibitor Assemblies

Small-Angle X-ray Scattering (SAXS) is a technique used to investigate the solution-state structures of biological macromolecules and their complexes. SAXS studies involving this compound have primarily focused on its role as an inhibitor incorporated into ssDNA oligonucleotides interacting with APOBEC3 enzymes, such as APOBEC3G (A3G) and APOBEC3B (A3B) mdpi.commassey.ac.nz.

In studies of full-length APOBEC3G, SAXS measurements were used to investigate the solution-state structures of the enzyme with and without a modified 40-mer ssDNA containing this compound in place of a target 2'-deoxycytidine (B1670253) mdpi.comnih.gov. This modification was made to prevent cytosine deamination and allow for the study of the enzyme-inhibitor complex mdpi.comnih.gov. The SAXS data revealed that full-length APOBEC3G without ssDNA exists in multiple multimeric species, with the tetramer being the most scattering species mdpi.comnih.gov. Upon addition of the this compound-containing ssDNA, dimeric species of APOBEC3G disappeared, and monomeric protein species became dominant mdpi.comnih.gov. Analysis of the monomeric species provided a structural model of the full-length APOBEC3G-ssDNA complex, offering insights into how ssDNA binds to both domains of APOBEC3G mdpi.comnih.gov.

SAXS has also been employed to study the catalytic domain of APOBEC3B (A3BCTD) in complex with a this compound-containing ssDNA inhibitor (5'-ATTT-dZ-ATTT) mdpi.com. These studies aimed to elucidate the changes in SAXS profiles upon ssDNA binding and to derive solution-state structural models that complement solid-state X-ray structures mdpi.com. The SAXS model of the A3BCTD/dZ-oligo complex suggested that the ssDNA was largely bound to the C-terminal domain (CTD) with limited contact to the N-terminal domain in solution massey.ac.nz. This observed binding preference was attributed to the high affinity of this compound for the CTD active site massey.ac.nz.

These SAXS studies highlight the utility of the technique in providing structural information on the solution behavior of APOBEC3 enzymes and their complexes with this compound-modified ssDNA inhibitors, revealing details about complex formation, multimeric states, and DNA binding preferences.

Computational Modeling and Molecular Dynamics Simulations of Interactions

Computational modeling, particularly molecular dynamics (MD) simulations, plays a significant role in understanding the interactions of this compound and its nucleic acid conjugates with enzymes at an atomic level. These methods can provide insights into the dynamic behavior of these complexes, including conformational changes, binding mechanisms, and the influence of the compound on protein structure and function scielo.org.mx.

Molecular dynamics simulations have been used in conjunction with experimental data, such as crystal structures, to study the interactions of this compound-containing DNA with enzymes like APOBEC3G and DNMT1 oup.comnih.gov. These simulations can help to interpret experimental observations and provide a more detailed picture of the molecular recognition process and the stability of the resulting complexes.

Prediction of Single-Stranded DNA/Protein Complex Structures

Computational modeling approaches have been developed to predict the structures of single-stranded DNA (ssDNA)/protein complexes, which is particularly relevant for understanding how this compound-modified ssDNA interacts with target enzymes like APOBEC3 proteins nih.gov. Predicting the structure of such complexes is challenging due to the inherent flexibility of ssDNA compared to double-stranded nucleic acids nih.gov.

Furthermore, molecular modeling, often based on existing crystal structures of related complexes, has been used to build models of APOBEC3G and APOBEC3A in complex with this compound-containing oligonucleotide inhibitors oup.com. These models can help visualize the potential binding modes and interactions of the modified nucleotide within the enzyme's active site oup.com. For instance, molecular modeling based on an APOBEC3G variant structure was used to study the binding of inhibitors, including those with this compound, by converting the active site cytidine to a hydrated tetrahedral form mimicking the transition state oup.com.

Assessment of Sequence-Specific Recognition and Stability

Computational methods, including molecular dynamics simulations, are valuable for assessing the sequence-specific recognition and stability of nucleic acid/protein complexes involving this compound nih.gov. The incorporation of this compound into ssDNA can alter the local and global conformation of the nucleic acid, influencing how it is recognized by and binds to target enzymes.

Molecular dynamics simulations can provide dynamic insights into the stability of these complexes by simulating their behavior over time, observing the persistence of interactions between the protein and the this compound-modified DNA scielo.org.mx. Studies on APOBEC3 enzymes have shown that ssDNA containing this compound can inhibit catalytic activity, supporting a mechanism where ssDNA delivers this compound to the active site acs.orgnih.govresearchgate.net. Computational assessments can further explore the stability of the enzyme-ssDNA-inhibitor complex and the dynamics of this compound within the active site.

Active Site Plasticity in Enzyme-Ligand Interactions

Active site plasticity, the ability of an enzyme's active site to undergo conformational changes upon ligand binding, is a critical aspect of enzyme function and inhibition. Molecular dynamics simulations are particularly well-suited to study this phenomenon nih.govnih.gov.

In the context of this compound, which often acts as a suicide inhibitor or a transition state analogue mimic after enzymatic processing, understanding the active site plasticity of target enzymes like APOBEC3 and DNMT1 is crucial oup.comnih.govacs.org. Molecular dynamics simulations have been used to investigate the dynamics and plasticity of the active site in APOBEC3B, revealing conformational changes that occur and how they might be exploited for inhibition biorxiv.org. These simulations can corroborate experimental observations and identify key interactions that stabilize different active site conformations biorxiv.org.

For DNMT1, crystal structures in complex with DNA containing zebularine (B1662112) (a related compound with a ribose sugar) have shown that the zebularine is flipped out into the active site, where a covalent bond can form with a catalytic cysteine residue nih.gov. This "flipping out" mechanism involves significant conformational changes in the DNA and the enzyme's active site. Molecular dynamics simulations can provide dynamic details of this process and how this compound (with its deoxyribose sugar) might similarly induce or be accommodated by active site plasticity in DNMT1 or other enzymes scielo.org.mxmdpi.com. Studies on DNMT1 have also shown that non-nucleoside inhibitors can induce conformational movement of the active-site loop, highlighting the plasticity of this region nih.govresearchgate.net.

Metabolic Transformations of 2 Deoxyzebularine

Aldehyde Oxidase Mediated Metabolism

Aldehyde oxidase (AO) is a cytosolic enzyme with broad substrate specificity, involved in the oxidation of aldehydes and hydroxylation of various heterocycles, including some drugs and xenobiotics. wikipedia.orgnih.gov AO is highly concentrated in the liver but also found in other tissues like the lungs, kidneys, and gastrointestinal tract. wikipedia.org Studies have shown that 2'-deoxyzebularine is a substrate for aldehyde oxidase. aacrjournals.org

Formation of 2'-Deoxyuridine (B118206) and Subsequent Catabolites

Aldehyde oxidase catalyzes the metabolism of this compound in liver fractions, leading to the formation of 2'-deoxyuridine. aacrjournals.org This reaction is presumed to follow a pathway similar to the oxidation of other pyrimidinone nucleosides. aacrjournals.org Following the formation of 2'-deoxyuridine, further metabolism can occur, potentially leading to subsequent catabolites, including uracil (B121893) and its degradation products. aacrjournals.org Although the search results specifically mention the conversion of zebularine (B1662112) (the riboside analog) to uridine (B1682114) and subsequently uracil, the metabolic fate of 2'-deoxyuridine would likely involve similar catabolic pathways for deoxyribonucleosides. The reference csic.es mentions FdU nucleotide being incorporated into DNA and causing DNA damage, and that increased dUTP levels facilitate its incorporation. While this doesn't directly detail this compound catabolites beyond 2'-deoxyuridine, it highlights the downstream metabolic relevance of deoxyuridine derivatives.

Inhibitory Effects on this compound Metabolism

The metabolism of this compound by aldehyde oxidase can be influenced by inhibitors of this enzyme. Raloxifene, a known potent inhibitor of aldehyde oxidase, has been shown to decrease the rate of disappearance of this compound and the formation of 2'-deoxyuridine in liver fractions. aacrjournals.org Another compound, 5-benzylacyclouridine (B1219635) (BAU), initially identified as a uridine phosphorylase inhibitor, was also found to inhibit aldehyde oxidase activity, although it was less effective at inhibiting rodent liver aldehyde oxidase compared to human liver fractions. aacrjournals.org

The following table summarizes the effect of inhibitors on aldehyde oxidase-mediated metabolism of this compound:

| Inhibitor | Effect on this compound Metabolism by Aldehyde Oxidase | Effect on Uridine Formation from Zebularine | Species Tested |

| Raloxifene | Decreased rate of disappearance and 2'-deoxyuridine formation aacrjournals.org | Decreased by 80% aacrjournals.org | Human liver fractions aacrjournals.org |

| 5-Benzylacyclouridine | Inhibition observed aacrjournals.org | Effectively prevented uridine degradation; also inhibited AO aacrjournals.org | Human and rodent liver fractions aacrjournals.org |

Intracellular Phosphorylation Pathways for Nucleotide Precursor Formation

For nucleoside analogs to be incorporated into DNA or to exert effects requiring nucleotide forms, they typically undergo intracellular phosphorylation to their monophosphate, diphosphate (B83284), and triphosphate derivatives. This process is mediated by cellular kinases. While zebularine (the riboside) undergoes phosphorylation by uridine-cytidine kinase and subsequent kinases to form zebularine triphosphate, which is then reduced to deoxyzebularine diphosphate by ribonucleotide reductase before further phosphorylation to the triphosphate for DNA incorporation, this compound itself is generally considered to be poorly phosphorylated or inactive as a free nucleoside in terms of direct phosphorylation to the triphosphate required for DNA incorporation. nih.govmolaid.comnih.gov

Research indicates that this compound is not phosphorylated and therefore inactive in the context of forming the critical this compound-5'-triphosphate (dZTP) necessary for DNA incorporation. nih.govmolaid.com This lack of efficient phosphorylation of the free deoxyriboside has led to strategies like the ProTide technology to bypass this metabolic limitation and improve the activity of this compound derivatives. nih.govmolaid.com

However, this compound 5'-monophosphate has been synthesized and shown to have potent inhibitory activity against deoxycytidylate deaminase (dCMPD). researchgate.netresearchgate.net This suggests that while phosphorylation of the free nucleoside to the triphosphate might be inefficient, the monophosphate form can be generated and possess biological activity by targeting other enzymes. The formation of this compound 5'-monophosphate would likely involve nucleoside kinases, though the specific kinases responsible for phosphorylating this compound are not explicitly detailed in the provided search results corresponding to uni-halle.de. The citation uni-halle.de itself appears in the context of phosphorylation of eIF-2 and discussions around modified deoxycytidine analogs and APOBEC3 enzymes, which are involved in deamination of deoxycytidine in DNA. acs.orgkent.ac.uk While APOBEC3 enzymes deaminate deoxycytidine to deoxyuridine in single-stranded DNA acs.orgkent.ac.uk, and this compound can inhibit these enzymes when incorporated into DNA acs.orgacs.orgnih.gov, this is distinct from the intracellular phosphorylation pathways that convert the free nucleoside into nucleotide precursors.

Therefore, based on the available information, the intracellular phosphorylation of this compound to its triphosphate form for DNA incorporation is limited. However, the monophosphate form can be generated and exhibits inhibitory activity against dCMPD.

Advanced Methodological Approaches in 2 Deoxyzebularine Research

Spectroscopic and Calorimetric Techniques

Spectroscopic and calorimetric methods are vital for characterizing the interactions between 2'-deoxyzebularine or its derivatives and target proteins, offering detailed information about binding events and protein stability.

NMR Spectroscopy for Enzyme Assays and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique utilized in this compound research for both structural analysis and monitoring enzyme activity. NMR can be used to confirm the structure of synthesized this compound and its derivatives. researchgate.netresearchgate.net For instance, proton NMR has been employed to characterize the structure of this compound and its nucleotide forms, confirming their homogeneity. researchgate.netresearchgate.net

Beyond structural confirmation, NMR-based assays provide a direct method to monitor the consumption of substrates and formation of products in enzyme reactions involving this compound-containing nucleic acids. chemrxiv.orgbeilstein-journals.org This allows for the determination of initial deamination velocities and the characterization of kinetic parameters according to the Michaelis-Menten model. beilstein-journals.org Studies have used real-time NMR assays to assess the deamination of single-stranded DNA (ssDNA) substrates containing this compound analogues by APOBEC3 enzymes. chemrxiv.orgbeilstein-journals.org This approach has been instrumental in demonstrating that while free this compound may not inhibit these enzymes, its incorporation into ssDNA renders it a low-micromolar inhibitor. beilstein-journals.org NMR has also been used in conformational studies of this compound anomers in solution. researchgate.net

Fluorescence Polarization Assays

Fluorescence Polarization (FP) assays are employed to quantify the binding affinities of molecules, including this compound-containing oligonucleotides, to target proteins like APOBEC3 variants. researchgate.netacs.orgnih.govnsf.gov.lk This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. In the context of this compound research, FP assays can involve a fluorescent tracer that binds to the protein. researchgate.netnsf.gov.lk The addition of a test ligand, such as a this compound-containing ssDNA, competes with the tracer for binding to the protein, leading to a decrease in fluorescence polarization. researchgate.net The resulting anisotropy values are then analyzed to determine dissociation constants (KD). researchgate.net FP assays have demonstrated nanomolar dissociation constants for the binding of this compound-containing ssDNAs to APOBEC3 variants. researchgate.netacs.orgnih.govnsf.gov.lk

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a label-free technique used to directly measure the heat released or absorbed during a molecular binding event, providing a complete thermodynamic profile of the interaction. cureffi.orgharvard.edumalvernpanalytical.com This includes determining binding affinity (KA or KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). harvard.edumalvernpanalytical.com In this compound research, ITC has been used to study the binding of this compound-containing ssDNAs to APOBEC3 enzymes. researchgate.netacs.orgnih.govnsf.gov.lk By titrating the ligand (e.g., the ssDNA) into a solution containing the protein, the heat changes upon binding are measured, allowing for the calculation of thermodynamic parameters. cureffi.orgharvard.edumalvernpanalytical.com ITC experiments have confirmed the binding of this compound-containing ssDNAs to APOBEC3 variants and provided data on their binding affinities and the thermodynamic driving forces of the interactions. researchgate.netacs.orgnih.govnsf.gov.lk

Protein Thermal Shift Assays

Protein Thermal Shift Assays (TSA), also known as Differential Scanning Fluorimetry (DSF) or Thermofluor, measure changes in the thermal denaturation temperature (Tm) of a protein upon ligand binding. wikipedia.orgnuvisan.combitesizebio.comresearchgate.net Ligand binding often stabilizes a protein, resulting in an increase in its Tm. wikipedia.orgbitesizebio.comthermofisher.com This technique is valuable for screening potential binders and assessing their effect on protein stability. nuvisan.combitesizebio.comthermofisher.com In the context of this compound research, TSAs have been used to evaluate the binding of this compound-containing ssDNAs to APOBEC3 proteins. researchgate.netacs.orgnih.govnsf.gov.lk By observing a shift in the protein's melting temperature in the presence of the ssDNA, researchers can infer binding and assess the stabilizing effect of the interaction. bitesizebio.comthermofisher.com TSAs have been employed alongside other techniques to demonstrate the binding of this compound-containing ssDNAs to APOBEC3 variants. researchgate.netacs.orgnih.govnsf.gov.lk

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric techniques are essential for the analysis, purification, and characterization of this compound and its related compounds.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound and its derivatives. researchgate.netresearchgate.netsemanticscholar.orgmdpi.comscispace.com HPLC allows for the separation of compounds based on their differential interactions with a stationary phase as they are carried through a column by a mobile phase. torontech.com This is crucial for isolating pure this compound from synthesis mixtures or for analyzing the purity of a sample. researchgate.netmdpi.com

Reverse-phase HPLC, often using C18 columns and mobile phases like acetonitrile/water mixtures, has been successfully applied for the final purification of this compound. researchgate.net Analytical HPLC is used to assess the purity of synthesized compounds and to monitor reactions. researchgate.netresearchgate.net For nucleotide derivatives of this compound, techniques like strong anion exchange (SAX) HPLC have been used for purification. researchgate.net HPLC analysis is also routinely performed after steps like deprotection or synthesis to check the composition and purity of the resulting products. semanticscholar.orgscispace.com

Here is a summary of some research findings using these techniques:

| Technique | Application in this compound Research | Key Findings | Source Indices |

| NMR Spectroscopy | Structural analysis, Enzyme assays (monitoring deamination) | Confirmation of structure and homogeneity; Real-time monitoring of enzyme activity; Characterization of kinetic parameters. | researchgate.netresearchgate.netchemrxiv.orgbeilstein-journals.org |

| Fluorescence Polarization | Quantifying binding affinity to proteins (e.g., APOBEC3) | Demonstration of nanomolar dissociation constants for ssDNA containing dZ binding to APOBEC3 variants. | researchgate.netacs.orgnih.govnsf.gov.lk |

| Isothermal Titration Calorimetry | Determining thermodynamic parameters of binding (KD, ΔH, ΔS, n) to proteins (e.g., APOBEC3) | Confirmation of binding; Quantification of binding affinity and thermodynamic profile of interaction between ssDNA containing dZ and APOBEC3. | researchgate.netacs.orgnih.govnsf.gov.lk |

| Protein Thermal Shift Assay | Assessing protein stability changes upon binding of dZ-containing ssDNA (e.g., to APOBEC3) | Indication of binding and stabilizing effect of dZ-containing ssDNA on target proteins. | researchgate.netacs.orgnih.govnsf.gov.lk |

| HPLC | Analysis of purity, Purification of synthesized dZ and its derivatives (nucleotides, anomers), Reaction monitoring | Successful purification of dZ and its derivatives; Assessment of sample purity; Monitoring of synthesis steps. | researchgate.netresearchgate.netsemanticscholar.orgmdpi.comscispace.com |

Mass Spectrometry in Structural and Degradation Studies

Mass spectrometry (MS) plays a crucial role in the structural characterization and degradation analysis of this compound and its derivatives. MS can be used to confirm the mass of synthesized this compound and oligonucleotides containing this modified nucleoside. For instance, mass spectrometry analysis has been employed to confirm the mass of this compound itself scispace.com.

Furthermore, LC-MS (Liquid Chromatography-Mass Spectrometry) is a valuable tool for analyzing the purity of oligonucleotides incorporating this compound and for characterizing degradation products. Studies have utilized LC-MS to analyze purified oligonucleotides containing this compound, monitoring peaks and confirming their identity oup.com. MS analysis has also revealed the degradation of the 2-pyrimidinone residue of this compound under certain deprotection conditions during oligonucleotide synthesis, showing the formation of products with specific mass differences (−36 and −78 Da) oup.com. This highlights the sensitivity of the this compound moiety to basic conditions and the utility of MS in identifying and characterizing such degradation pathways.

Biochemical Assay Development

Biochemical assays are essential for investigating the interactions of this compound with enzymes and its incorporation into nucleic acids. Several assay formats have been developed and applied in this compound research.

Fluorescence-Based Deamination Assays

Fluorescence-based deamination assays are utilized to evaluate the activity of enzymes that deaminate cytosine or its analogs, such as this compound. These assays can be used to screen for inhibitors of these enzymes. A real-time fluorescence-based deamination assay has been developed and used to identify inhibitors of human cytidine (B196190) deaminase umn.edu. While the direct application to this compound deamination might not be explicitly detailed in all search results, similar fluorescence-based methods have been described for evaluating nucleoside deamination by enzymes like APOBEC3A and APOBEC3B, which are relevant enzymes in the context of cytosine deamination and nucleoside analog activity acs.orgresearchgate.netsemanticscholar.org. These assays often involve monitoring the change in fluorescence properties upon deamination of a modified substrate.

Pyrosequencing Assays for DNA Incorporation

Pyrosequencing is a method for DNA sequencing based on the "sequencing by synthesis" principle, which detects nucleotide incorporation by DNA polymerase through the release of pyrophosphate and subsequent light generation wikipedia.orgthescipub.com. This technique has been adapted to study the incorporation of nucleotide analogs, including this compound triphosphate (dZTP), into DNA. A novel pyrosequencing assay was used to study the incorporation of zebularine (B1662112) (the ribonucleoside of this compound) from its 2'-deoxyribonucleoside triphosphate derivative into DNA csic.es. This assay demonstrated that zebularine acted as a cytosine analog and was incorporated into DNA, preferentially pairing with guanine (B1146940) in the template strand csic.es. The pyrosequencing assay provides a quantitative method to assess the efficiency and fidelity of this compound incorporation by DNA polymerases. The assay involves a series of enzymatic reactions that ultimately produce light proportional to the amount of incorporated nucleotide wikipedia.orgcsic.es.

Crystallographic Techniques

Crystallographic techniques, particularly X-ray crystallography, provide high-resolution structural information about molecules, which is crucial for understanding their interactions and mechanisms of action.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of crystalline materials wikipedia.organton-paar.com. This method has been applied to determine the crystal structures of this compound and its anomers, confirming their structures and allowing for conformational studies in the solid state nih.gov. X-ray diffraction data provides a three-dimensional picture of electron density within the crystal, from which the positions of atoms and their chemical bonds can be determined wikipedia.organton-paar.com. While direct crystal structures of this compound bound to enzymes are less commonly found in the provided search results, X-ray crystallography has been instrumental in understanding how cytidine analogs, including zebularine (the ribonucleoside of this compound), bind to enzymes like cytidine deaminase, acting as transition-state analogs nih.gov. These studies of related compounds provide valuable insights into the potential binding modes of this compound. The technique involves obtaining high-quality crystals and analyzing the diffraction pattern produced when exposed to X-rays wikipedia.organton-paar.com.

Computational Chemistry

Computational chemistry techniques, including molecular modeling and dynamic simulations, play a crucial role in understanding the behavior of this compound at the atomic and molecular levels. These methods provide insights into its structural properties, interactions with biological targets, and reaction mechanisms, complementing experimental studies.

Molecular Modeling and Dynamic Simulations

Molecular modeling and dynamic simulations have been extensively applied to investigate the structural characteristics and biological interactions of this compound and related compounds. These computational approaches allow researchers to explore the conformational landscape of this compound, its binding modes to enzymes, and the dynamic processes involved in its inhibitory activity.

Studies utilizing classical and quantum mechanics/molecular mechanics (QM/MM) simulations have analyzed the molecular mechanism by which zebularine, a related nucleoside analog, inhibits C5-DNA methyltransferases. These simulations revealed that the inhibition proceeds via the addition of an unprotonated cysteine residue to the C6 position of the pyrimidine (B1678525) ring. While this initial step is reversible and has a moderate free energy barrier, the subsequent methyl transfer to the C5 position presents a large free energy barrier, preventing the formation of a stable methylated complex wikipedia.orgciteab.comfishersci.ca. This mechanistic proposal, supported by classical and QM/MM simulations, aligns with experimental observations indicating the formation of a reversible covalent complex between DNA containing zebularine and methyltransferases wikipedia.orgciteab.comfishersci.ca. The simulations highlight that the absence of the exocyclic amino group in zebularine, compared to the natural substrate cytosine, hinders optimal substrate orientation for both cysteine addition and methyl transfer, reducing the nucleophilicity of the C5 atom and making methylation at physiological conditions unfavorable wikipedia.orgciteab.comfishersci.ca.

Molecular dynamics simulations have also been employed to study the interactions of this compound and its analogues with APOBEC3 enzymes, which are DNA deaminases. This compound (dZ) incorporated into single-stranded DNA (ssDNA) can inhibit APOBEC3 enzymes. Upon activation by the enzyme, dZ forms a hydrated tetrahedral intermediate, 4-(R)-hydroxy-3,4-dihydro-2′-deoxy-zebularine (dZ-H₂O), which mimics the transition state of the deamination reaction and binds tightly to the enzyme's active site nih.govfishersci.ca. Molecular modeling, often guided by crystal structures of APOBEC3 enzymes bound to DNA, has been used to build models of APOBEC3 in complex with inhibitors containing this compound or its hydrated form nih.gov. Molecular dynamics simulations of these complexes provide insights into the dynamic interactions and stability of the enzyme-inhibitor complex nih.gov. For instance, MD simulations were used to computationally guide the incorporation of sugar modifications into APOBEC3A and APOBEC3G inhibitors, demonstrating the utility of these methods in rational inhibitor design nih.gov.

Density Functional Theory (DFT) calculations, a quantum mechanical method, have been used to investigate the electronic structure and properties of zebularine and its methylated analog, 5-methyl-2'-pyrimidinone (d5) mybiosource.comwikipedia.orgfishersci.ca. These studies provide details on the geometric and electronic impact of methylation, analyzing changes in optimized structures, valence orbitals, and binding energy spectra mybiosource.comwikipedia.orgfishersci.ca. While primarily focused on zebularine and d5, these DFT studies contribute to the fundamental understanding of the electronic behavior of the pyrimidin-2-one core present in this compound.

Computational studies have also explored the conformational flexibility of nucleoside analogs. For example, molecular dynamics simulations have been used to study acyclic analogs of nucleic acids, investigating their ability to form stable duplexes with DNA and RNA bmrb.io. While this specific study did not focus on this compound, it illustrates the application of MD simulations in assessing the conformational behavior of modified nucleosides and their potential impact on nucleic acid structure. Conformational studies of this compound in solution have also been performed using methods like NMR, which can be complemented by computational modeling to provide a comprehensive picture of its structural dynamics fishersci.nonih.gov.

Data Table:

While detailed numerical data from molecular dynamics or modeling studies (such as specific trajectories or interaction energies for this compound itself) were not consistently available across the search snippets in a format suitable for a comprehensive interactive table, the qualitative and semi-quantitative findings from computational studies on related mechanisms and compounds are summarized above. For instance, the relative free energy barriers for steps in the DNA methyltransferase inhibition mechanism by zebularine were discussed fishersci.ca.

Future Directions and Research Perspectives

Rational Design of Enhanced 2'-Deoxyzebularine-Based Inhibitors

Future research involving this compound (dZ) is heavily focused on the rational design of enhanced inhibitors, particularly targeting enzymes involved in nucleic acid metabolism and modification. Building upon the understanding that dZ, when incorporated into single-stranded DNA (ssDNA), can inhibit the catalytic activity of APOBEC3 enzymes, researchers are exploring strategies to improve potency and stability. researchgate.netacs.orgnih.govresearchgate.netnih.gov

The rational design process involves understanding the interaction between dZ-containing oligonucleotides and target enzymes like APOBEC3 variants (e.g., A3A, A3B, A3G). researchgate.netacs.orgnih.govresearchgate.netnih.gov Crystal structures of enzyme-inhibitor complexes provide valuable insights for designing modified oligonucleotides with improved binding affinity and inhibitory potential. researchgate.netnih.gov For instance, studies have shown that while dZ as a free nucleoside does not inhibit APOBEC3 enzymes, its incorporation into ssDNA renders it a low micromolar inhibitor. researchgate.netacs.orgnih.gov This supports a mechanism where the ssDNA delivers dZ to the enzyme's active site. researchgate.netnih.gov

Efforts are underway to enhance the potency and nuclease stability of these dZ-containing oligonucleotide inhibitors. researchgate.netnih.gov Modifications to the oligonucleotide backbone, such as the introduction of phosphorothioate (B77711) (PS) linkages, have been investigated. While fully PS-modified inhibitors can increase nuclease stability, they may lead to a loss of potency due to structural constraints at the active site. researchgate.netnih.gov Research indicates that mixed phosphodiester (PO)/PS backbones can enhance both potency and nuclease resistance. researchgate.netnih.gov Additionally, strategic introduction of 2'-fluoro sugar modifications has led to the development of nanomolar inhibitors for certain APOBEC3 variants. researchgate.netnih.gov Hairpin-structured inhibitors incorporating optimized PS patterns and locked nucleic acid (LNA) sugar modifications are also being explored to achieve single-digit nanomolar inhibition and high resistance to nuclease degradation. researchgate.netnih.gov These rationally designed inhibitors have shown the ability to restrict APOBEC3 deamination in cellular contexts. researchgate.netnih.gov

The development of 5-methyl-2'-deoxyzebularine (5-Me-2'-deoxyZebularine), a fluorescent analog, exemplifies the rational design of dZ-based probes for studying cellular processes like DNA repair initiation. glenresearch.comglenresearch.comglenresearch.com This highlights the potential for designing dZ analogs with specific properties for research and potentially therapeutic applications.

Exploration of Broader Biological Pathways and Enzymatic Targets Modulated by this compound Analogs

Beyond APOBEC3 enzymes, future research aims to explore the modulation of broader biological pathways and other enzymatic targets by this compound and its analogs. Zebularine (B1662112), the ribonucleoside form of dZ, is known to act as a DNA methylation inhibitor by forming covalent complexes with DNA methyltransferases (DNMTs). stemcell.comoup.com This leads to the depletion of the DNMT pool and can trigger a DNA damage response. oup.com While zebularine's effects on DNA methylation and associated DNA damage response pathways are being studied, particularly in model systems, the specific involvement and potential modulation of these pathways by this compound and its deoxy analogs warrant further investigation. oup.com

Research has also shown that zebularine and its analogs, including this compound and 5-iodo-2'-deoxyzebularine, are metabolized by aldehyde oxidase in the liver to form uridine (B1682114) and 2'-deoxyuridine (B118206), respectively. aacrjournals.org This metabolic pathway represents another enzymatic target influenced by these compounds. Understanding the metabolic fate of dZ and its analogs is crucial for predicting their pharmacokinetic properties and potential interactions within biological systems.

Given that dZ is a cytidine (B196190) analog, its potential to interact with other enzymes involved in pyrimidine (B1678525) metabolism and nucleic acid synthesis pathways could be explored. The structural similarity to natural nucleosides suggests the possibility of influencing processes like DNA replication, transcription, and repair, potentially through the formation of nucleoprotein adducts or by acting as substrates or inhibitors for various enzymes. oup.com Future studies could utilize '-omics' approaches and targeted biochemical assays to identify novel enzymatic targets and delineate the full spectrum of biological pathways modulated by this compound and its rationally designed analogs.

Development of Nucleic Acid-Based Delivery Strategies (e.g., Oligonucleotide Conjugates)

A significant area of future research involves the development of nucleic acid-based delivery strategies for this compound, particularly through its incorporation into oligonucleotide conjugates. As highlighted by the effectiveness of dZ-containing ssDNA in inhibiting APOBEC3 enzymes, delivering dZ in the context of a nucleic acid structure can be crucial for its biological activity. researchgate.netacs.orgnih.gov

Oligonucleotide conjugates offer a promising platform to enhance the cellular uptake, tissue delivery, and bioavailability of therapeutic molecules. mdpi.comnih.gov Strategies being explored for oligonucleotide delivery, which could be applied to dZ-containing constructs, include conjugation to various ligands such as lipids and cell-penetrating peptides (CPPs). mdpi.comnih.govnih.gov Lipid conjugation, for example, has been shown to improve the extrahepatic delivery and internalization of therapeutic oligonucleotides. nih.gov CPPs have also been investigated for their ability to facilitate the translocation of oligonucleotides across cellular barriers. mdpi.comnih.gov

The strategic incorporation of dZ into different types of nucleic acid constructs, such as antisense oligonucleotides or siRNAs, could allow for targeted delivery to specific cells or tissues. nih.gov This approach could leverage the inherent targeting capabilities of nucleic acids or be combined with external targeting ligands. Research on oligonucleotide conjugates is exploring various attachment sites, including the 5'- or 3'-ends, the 2'-position of the ribose ring, or the heterocyclic base, which could be relevant for conjugating dZ-modified oligonucleotides. mdpi.com

The development of stable and efficient delivery systems is paramount for translating the potential of dZ-based inhibitors and probes into therapeutic or diagnostic applications. Future work will likely focus on optimizing the design of these nucleic acid conjugates to ensure effective cellular uptake, appropriate intracellular localization, and controlled release of the active dZ or dZ-containing oligonucleotide.

Q & A

Basic Research Questions

Q. What structural features of 2'-deoxyzebularine contribute to its role as a DNA methylation inhibitor?

- Methodological Answer : The absence of the exocyclic amino group at position 4 in this compound (dZ) disrupts base-pairing fidelity, mimicking 2'-deoxycytidine (dC) but forming less stable duplexes due to altered hydrogen bonding. This structural mimicry allows dZ to competitively inhibit DNA methyltransferases (DNMTs) at CpG sites. DNA melting experiments (measuring values) and thermodynamic analyses (e.g., ΔG calculations) are critical for quantifying duplex destabilization .

Q. How is this compound synthesized and incorporated into oligonucleotides for experimental use?

- Methodological Answer : dZ is synthesized via solid-phase phosphoramidite chemistry. The nucleoside derivative is prepared from its protected form, and the phosphoramidite monomer is integrated into oligonucleotides using automated DNA synthesizers. Post-synthesis, deprotection and HPLC purification ensure purity. Stability during synthesis is maintained by avoiding harsh acidic/base conditions, as dZ is labile to hydrolysis .

Q. What are the standard assays to evaluate this compound's inhibition of DNA methyltransferases?

- Methodological Answer : DNMT activity is assessed via:

- In vitro enzymatic assays using radiolabeled SAM (³H-SAM) to measure methyl group transfer inhibition.

- Bisulfite sequencing or pyrosequencing to quantify DNA methylation changes in treated cells.

- Gene-specific reactivation (e.g., p16) via qRT-PCR or Western blot .

Advanced Research Questions

Q. How can researchers overcome the inefficient intracellular conversion of this compound to its triphosphate form (dZTP)?

- Methodological Answer : ProTide technology, which employs phosphoramidate prodrugs, enhances dZTP delivery by bypassing rate-limiting kinase steps. Experimental validation involves:

- Synthesizing ProTide derivatives (e.g., aryloxy triester precursors) and testing their hydrolysis efficiency in cell lysates.

- Comparing DNMT inhibition efficacy via LC-MS quantification of dZTP levels and methylation-specific PCR .

Q. What experimental designs resolve contradictions in reported gene reactivation efficiencies of this compound across cell lines?

- Methodological Answer : Variability arises from differences in DNMT isoform expression, dZTP pool levels, and chromatin accessibility. To address this:

- Perform dose-response curves with combinatorial HDAC inhibitors (e.g., Scriptaid) to enhance chromatin accessibility.

- Use CRISPR/Cas9 to knockout specific DNMTs (e.g., DNMT1 vs. DNMT3B) and assess dZ's isoform-specific efficacy .

Q. How does the positioning of this compound in oligonucleotides affect APOBEC3 enzyme inhibition?